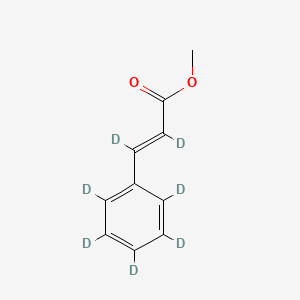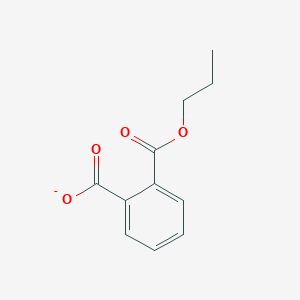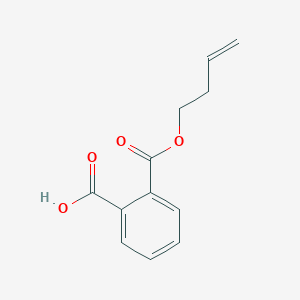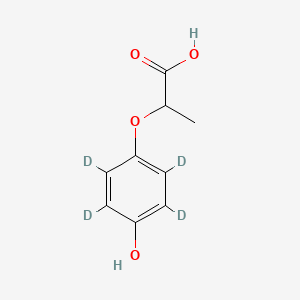
2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanoic acid is an organic compound that features a phenoxy group attached to a propanoic acid moiety. The presence of deuterium atoms in the structure makes it a deuterated analog of 2-(4-hydroxyphenoxy)propanoic acid. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanoic acid typically involves the deuteration of 2-(4-hydroxyphenoxy)propanoic acid. This can be achieved through the following steps:
Deuteration of Phenol: The phenol group is deuterated using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Formation of Phenoxypropanoic Acid: The deuterated phenol is then reacted with acrylonitrile to form this compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterium gas safely. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2-(2,3,5,6-Tetradeuterio-4-oxophenoxy)propanoic acid.
Reduction: Formation of 2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanol.
Substitution: Formation of various substituted phenoxypropanoic acids depending on the electrophile used.
Applications De Recherche Scientifique
2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanoic acid has several applications in scientific research:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Investigated for its potential effects on biological systems due to the presence of deuterium, which can alter metabolic pathways.
Medicine: Explored for its potential use in drug development, particularly in the design of deuterated drugs that may have improved pharmacokinetic properties.
Industry: Utilized in the synthesis of deuterated polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanoic acid involves its interaction with molecular targets and pathways. The presence of deuterium can influence the rate of chemical reactions, known as the kinetic isotope effect. This can lead to changes in the compound’s reactivity and interactions with enzymes and other biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Hydroxyphenoxy)propanoic acid: The non-deuterated analog.
2-(4-Methoxyphenoxy)propanoic acid: A similar compound with a methoxy group instead of a hydroxyl group.
2-(4-Chlorophenoxy)propanoic acid: A chlorinated analog.
Uniqueness
2-(2,3,5,6-Tetradeuterio-4-hydroxyphenoxy)propanoic acid is unique due to the incorporation of deuterium atoms, which can significantly alter its physical and chemical properties. This makes it valuable in research applications where the kinetic isotope effect and deuterium labeling are important.
Propriétés
Formule moléculaire |
C9H10O4 |
|---|---|
Poids moléculaire |
186.20 g/mol |
Nom IUPAC |
2-(2,3,5,6-tetradeuterio-4-hydroxyphenoxy)propanoic acid |
InChI |
InChI=1S/C9H10O4/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6,10H,1H3,(H,11,12)/i2D,3D,4D,5D |
Clé InChI |
AQIHDXGKQHFBNW-QFFDRWTDSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1O)[2H])[2H])OC(C)C(=O)O)[2H] |
SMILES canonique |
CC(C(=O)O)OC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[but-3-enyl(9H-fluoren-9-ylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12307447.png)
![10,11,16,27-Tetramethoxy-4,21-dimethyl-13,29-dioxa-4,21-diazaheptacyclo[28.2.2.114,18.124,28.03,8.07,12.022,36]hexatriaconta-1(32),7(12),8,10,14(36),15,17,24(35),25,27,30,33-dodecaen-15-ol](/img/structure/B12307454.png)
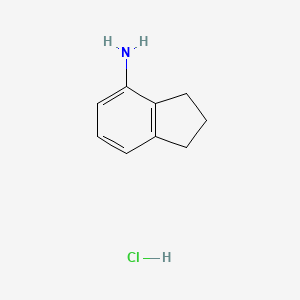
![9-methoxy-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B12307461.png)
![(S)-1-((3,3'-Dibromo-2'-((tert-butyldimethylsilyl)oxy)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)oxy)-N-(2,6-diisopropylphenyl)-1-(2,5-dimethyl-1H-pyrrol-1-yl)-1-(2-methyl-2-phenylpropylidene)molybdenum (VI)](/img/structure/B12307464.png)
![1-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12307472.png)

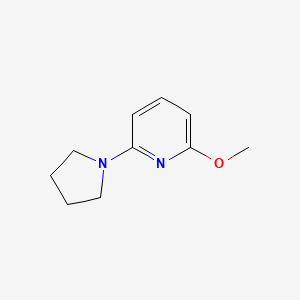
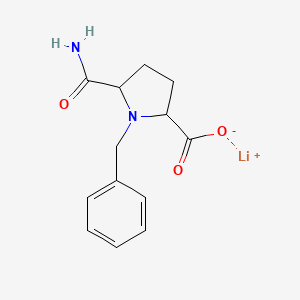
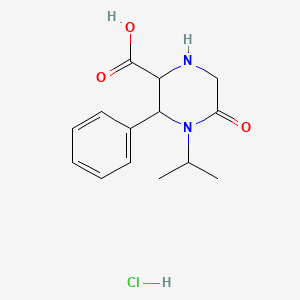
![Bis{[mu-[di(trimethylsilyl)amide]}bis{[di(trimethylsilyl)amide]}dicobalt(II)](/img/structure/B12307506.png)
